molecular formula C7H8O3S B1618038 Ethyl 3-hydroxythiophene-2-carboxylate CAS No. 2158-88-5

Ethyl 3-hydroxythiophene-2-carboxylate

Cat. No. B1618038
CAS RN: 2158-88-5
M. Wt: 172.2 g/mol
InChI Key: CPNCRCBYQSHUPQ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxythiophene-2-carboxylate is a chemical compound with the molecular formula C₇H₈O₃S . It belongs to the class of thiophene derivatives, which are essential heterocyclic compounds with diverse properties and applications. Thiophene-based analogs have garnered interest as potential biologically active compounds and play a crucial role in medicinal chemistry .


Synthesis Analysis

Several synthetic methods lead to thiophene derivatives. Notably, condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis are significant for producing thiophene derivatives. For instance, the Gewald reaction combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .


Chemical Reactions Analysis

  • O-Alkylation and Hydrolysis : Successive O-alkylation and alkaline hydrolysis yield 3,5-dialkoxythiophene-2-carboxylic acids .
  • SN2’ Mechanism : Utilizing 1-ethyl-3-methylimidazolium ethyl sulfate, 2-bromo-3,3,3-trifluoropropene, and benzylthiols, researchers obtained 2-bromo-3,3-difluoroallyl benzyl derivatives via SN2’ mechanism .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Thorpe Cyclization : Ethyl 3-hydroxythiophene-2-carboxylate is used in Thorpe cyclization to construct methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates using phase transfer catalysis, an eco-friendly technique (Shah, 2011).
  • Synthesis Processes : Efficient and safe synthesis processes for related compounds like ethyl 2-methylthiophene-3-carboxylate have been developed, emphasizing operational simplicity and avoidance of strong bases (Kogami & Watanabe, 2011).
  • Formation of Thieno[3,4-d]pyrimidines : Ethyl 3-hydroxythiophene-2-carboxylate is used in the synthesis of thieno[3,4-d]pyrimidines by reacting with 1,3-dicarbonyl compounds (Ryndina et al., 2002).
  • Preparation of Aminothiophenes : This compound is essential in the preparation of ethyl 3-aminothiophene-2-carboxylate, a process that includes esterification and cyclocondensation steps (Fang, 2011).

Applications in Dye and Pharmaceutical Chemistry

  • Synthesis of Dyes : Ethyl 3-hydroxythiophene-2-carboxylate derivatives are utilized in synthesizing novel bis-heterocyclic monoazo dyes based on the thiophene ring, which show interesting solvatochromic behavior and tautomeric structures (Karcı & Karcı, 2012).
  • Investigation of Fluorescence Properties : The fluorescence properties of derivatives like ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate have been studied, showcasing potential applications in material science (Pusheng, 2009).
  • Antimicrobial Activities : Some derivatives synthesized from ethyl 3-hydroxythiophene-2-carboxylate have shown promising antimicrobial activities, indicating potential pharmaceutical applications (Abu‐Hashem et al., 2011).

Safety and Hazards

  • Synthetic Route : Various synthetic routes exist for this compound .
  • Synonyms : 3-Hydroxy-thiophen-2-carbonsaeure-aethylester, ethyl 3-hydroxy-2-thenoate, and more .

properties

IUPAC Name

ethyl 3-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNCRCBYQSHUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175940
Record name Ethyl 3-hydroxy-2-thenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxythiophene-2-carboxylate

CAS RN

2158-88-5
Record name 2-Thiophenecarboxylic acid, 3-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2158-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxy-2-thenoate
Source ChemIDplus
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Record name Ethyl 3-hydroxy-2-thenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxy-2-thenoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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